WYE-125132

Vue d'ensemble

Description

WYE-125132, également connu sous le nom de WYE-132, est un inhibiteur hautement puissant et spécifique de la kinase mTOR (cible mammalienne de la rapamycine). Il s'agit d'un inhibiteur compétitif de l'ATP qui cible à la fois le complexe mTOR 1 (mTORC1) et le complexe mTOR 2 (mTORC2). Ce composé a montré un potentiel significatif dans les études précliniques pour son activité antitumorale, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .

Applications De Recherche Scientifique

WYE-125132 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study mTOR signaling pathways.

Biology: Investigated for its role in cellular processes such as growth, proliferation, and apoptosis.

Medicine: Demonstrated significant antitumor activity in preclinical studies, making it a potential candidate for cancer therapy.

Industry: Utilized in the development of new therapeutic agents targeting mTOR pathways.

Mécanisme D'action

Target of Action

WYE-125132, also known as WYE-132, is a highly potent, ATP-competitive, and specific inhibitor of the mammalian target of rapamycin (mTOR) kinase . mTOR is a major component of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway that is dysregulated in 50% of all human malignancies . WYE-132 targets both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2) .

Mode of Action

WYE-132 interacts with its targets, mTORC1 and mTORC2, by ATP-competitive inhibition . This interaction results in the inhibition of mTORC1 and mTORC2 in diverse cancer models both in vitro and in vivo . Importantly, WYE-132 targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .

Biochemical Pathways

The inhibition of mTORC1 and mTORC2 by WYE-132 affects the PI3K/AKT/mTOR signaling pathway . mTORC1 is an essential mediator of PI3K/AKT through its direct phosphorylation of the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor eIF4E-binding protein 1 (4EBP1) . mTORC2 phosphorylates and activates AKT, a key regulator of cell growth, metabolism, and survival .

Pharmacokinetics

It is known that wye-132 is administered orally to tumor-bearing mice, suggesting that it has good oral bioavailability .

Result of Action

WYE-132 has been shown to elicit a substantially stronger inhibition of cancer cell growth and survival, protein synthesis, cell size, bioenergetic metabolism, and adaptation to hypoxia compared with the rapalog temsirolimus/CCI-779 . It has also been reported to induce caspase-dependent apoptosis in ovarian cancer cells .

Action Environment

It is known that wye-132 shows potent single-agent antitumor activity against various types of tumors in mice, and its activity is further enhanced when co-administered with bevacizumab .

Analyse Biochimique

Biochemical Properties

WYE-125132 interacts with the mammalian target of rapamycin (mTOR), a major component of the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway . It inhibits mTORC1 and mTORC2 in diverse cancer models in vitro and in vivo . Unlike rapamycin, which inhibits mTOR through allosteric binding to mTORC1 only, this compound inhibits both mTORC1 and mTORC2 .

Cellular Effects

This compound has been shown to potently inhibit the proliferation of primary and established human ovarian cancer cells . It induces caspase-dependent apoptosis in ovarian cancer cells . It also blocks mTORC1/2 activation and inhibits the expression of mTOR-regulated genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting ATP at the mTOR kinase site . It targets P-AKT (S473) and AKT function without significantly reducing the steady-state level of the PI3K/PDK1 activity biomarker P-AKT (T308), highlighting a prominent and direct regulation of AKT by mTORC2 in cancer cells .

Temporal Effects in Laboratory Settings

It has been shown to elicit a substantially stronger inhibition of cancer cell growth and survival, protein synthesis, cell size, bioenergetic metabolism, and adaptation to hypoxia compared to the rapalog temsirolimus/CCI-779 .

Dosage Effects in Animal Models

In animal models, oral administration of this compound showed potent single-agent antitumor activity against various types of tumors . An optimal dose of this compound achieved a substantial regression of large tumors and caused complete regression of A498 large tumors when coadministered with bevacizumab .

Metabolic Pathways

It is known to be a part of the PI3K/AKT/mTOR pathway .

Subcellular Localization

Given its role as an mTOR inhibitor, it is likely to be found in the same subcellular locations as mTOR, which is known to reside in at least two functional multiprotein complexes, mTORC1 and mTORC2 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

WYE-125132 est synthétisé par une série de réactions chimiques impliquant la formation d'un noyau de pyrazolo[3,4-d]pyrimidine. La voie de synthèse implique généralement les étapes suivantes :

- Formation du noyau de pyrazolo[3,4-d]pyrimidine.

- Introduction de la partie spirocyclique.

- Couplage avec le groupe phényle.

- Modifications finales pour obtenir le composé souhaité.

Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et divers catalyseurs pour faciliter les réactions. Le produit final est purifié en utilisant des techniques telles que la chromatographie liquide haute performance (HPLC) pour obtenir une pureté supérieure à 97 % .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est produit en vrac et fait l'objet d'un contrôle qualité rigoureux pour garantir la constance et l'efficacité .

Analyse Des Réactions Chimiques

Types de réactions

WYE-125132 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans le composé, modifiant ainsi ses propriétés.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs tels que les halogènes et les agents alkylants sont utilisés pour les réactions de substitution.

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la substitution peut introduire divers groupes fonctionnels, améliorant l'activité du composé .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Chimie : Utilisé comme composé outil pour étudier les voies de signalisation mTOR.

Biologie : Étudié pour son rôle dans les processus cellulaires tels que la croissance, la prolifération et l'apoptose.

Médecine : A montré une activité antitumorale significative dans les études précliniques, ce qui en fait un candidat potentiel pour la thérapie anticancéreuse.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies mTOR.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de mTORC1 et de mTORC2. Il se lie au site de liaison de l'ATP de mTOR, empêchant son activité de kinase. Cette inhibition perturbe les voies de signalisation en aval impliquées dans la croissance, la prolifération et la survie cellulaires. Plus précisément, this compound cible la phosphorylation d'AKT, un régulateur clé de la survie et du métabolisme cellulaires, induisant ainsi l'apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

WYE-125132 est unique en son genre pour sa capacité à inhiber à la fois mTORC1 et mTORC2, contrairement à la rapamycine et à ses analogues (rapalogues), qui n'inhibent que mTORC1. Cette double inhibition entraîne un blocage plus complet de la signalisation mTOR, conduisant à une activité antitumorale accrue. Les composés similaires incluent :

Rapamycine : Inhibe mTORC1, mais pas mTORC2.

Témosirolimus : Un rapalogue qui cible également mTORC1.

Évérolimus : Un autre rapalogue ayant des propriétés similaires à celles du témosirolimus.

La capacité de this compound à cibler les deux complexes mTOR en fait un agent anticancéreux plus puissant et plus efficace par rapport à ces composés similaires .

Propriétés

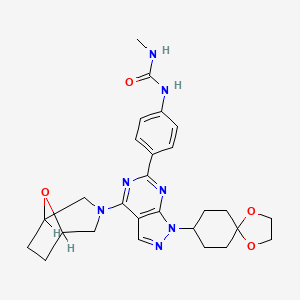

IUPAC Name |

1-[4-[1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N7O4/c1-28-26(35)30-18-4-2-17(3-5-18)23-31-24(33-15-20-6-7-21(16-33)38-20)22-14-29-34(25(22)32-23)19-8-10-27(11-9-19)36-12-13-37-27/h2-5,14,19-21H,6-13,15-16H2,1H3,(H2,28,30,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLHHRYZMBGPBJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCC5(CC4)OCCO5)C(=N2)N6CC7CCC(C6)O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N7O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649521 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144068-46-1 | |

| Record name | 1-[4-[1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-3-methylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.